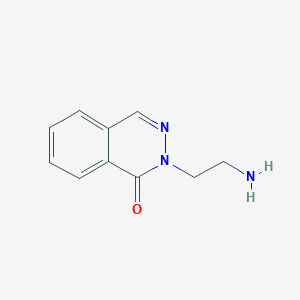

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one, also known as 2-AEPD, is an organic compound with a wide range of scientific research applications. It is an important building block for organic synthesis, due to its low toxicity and easy synthesis method. It has been widely studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Development of Novel Compounds

Novel Synthesis Methods

Research highlights innovative one-pot, three-component synthesis methods for creating novel compounds. These methods utilize 2-aminoethyl-1,2-dihydrophthalazin-1-one derivatives in the synthesis of complex structures, emphasizing green and efficient processes (Praveen Kumar et al., 2014; M. Suman et al., 2017; Diána Marosvölgyi-Haskó et al., 2011).

Multicomponent Synthesis of Derivatives

Studies demonstrate the utility of multicomponent reactions in synthesizing derivatives of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one. These processes are noted for their efficiency and high yields, contributing to the development of new chemical entities (K. Sujatha et al., 2020; Parameshwara Chary Jilloju et al., 2020).

Antimicrobial Activity and Compound Synthesis

Research has explored the synthesis and antimicrobial properties of certain derivatives. These studies aim to develop compounds with potential applications in fighting bacterial and fungal infections, leveraging the unique chemical structure of 2-aminoethyl-1,2-dihydrophthalazin-1-one derivatives (V. K. Salvi et al., 2010; E. Ewies et al., 2021).

Development of Potent Mimetics

The compound's derivatives have been used in creating opioid mimetics, showcasing the versatility of this compound in medicinal chemistry (A. Miyazaki et al., 2005).

Synthesis of Drug-Like Molecules

The compound's framework has been utilized in the streamlined synthesis of drug-like molecules, highlighting its potential in pharmaceutical development (Sergey Tsirulnikov et al., 2009).

Mécanisme D'action

Target of Action

It’s structurally similar to 2-aminoethanol , which is known to interact with various biological targets, including cellular membranes

Mode of Action

Compounds with similar structures, such as 2-aminoethanol, are known to interact with their targets through hydrogen bonding . The bifunctional nature of these molecules, containing both a primary amine and a primary alcohol, allows them to form multiple bonds with their targets .

Biochemical Pathways

It’s structurally similar to 2-aminoethanol , which is a component in the formation of cellular membranes and is thus a molecular building block for life .

Pharmacokinetics

It’s structurally similar to 2-aminoethanol , which is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . It’s a colorless, viscous liquid with an odor reminiscent of ammonia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one. It’s structurally similar to 2-aminoethanol , which is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . It’s a colorless, viscous liquid with an odor reminiscent of ammonia .

Propriétés

IUPAC Name |

2-(2-aminoethyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXNPHFNGMIZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2595671.png)

![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)

![(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2595675.png)

![N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2595678.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2595686.png)